molecular formula C8H14N2S B2811605 N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine CAS No. 58544-50-6

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine

Cat. No.: B2811605
CAS No.: 58544-50-6
M. Wt: 170.27
InChI Key: GETOVGWHAFRGPH-UHFFFAOYSA-N
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Scientific Research Applications

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with “N,4,6,6-Tetramethyl-6H-1,3-thiazin-2-amine” are not specified in the sources I found . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.

Chemical Reactions Analysis

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The pathways involved in these interactions are still under investigation, and further research is needed to elucidate the precise mechanisms .

Comparison with Similar Compounds

N,4,6,6-tetramethyl-6H-1,3-thiazin-2-amine can be compared with other thiazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiazine derivatives .

Properties

IUPAC Name

N,4,6,6-tetramethyl-3H-1,3-thiazin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6-5-8(2,3)11-7(9-4)10-6/h5H,1-4H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETOVGWHAFRGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC(=NC)N1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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